Cytidine-5'-diphosphate is classified as a nucleotide, specifically a ribonucleotide, due to its ribose sugar component. It is derived from cytidine, which is a nucleoside composed of the nitrogenous base cytosine and the sugar ribose. The diphosphate group indicates that it contains two phosphate groups attached to the 5' carbon of the ribose sugar. This compound is synthesized endogenously in cells through various biochemical pathways, particularly in the context of lipid metabolism and nucleotide synthesis .
Cytidine-5'-diphosphate can be synthesized through several methods:
These methods highlight the versatility in synthesizing this important nucleotide, allowing for both high yields and purity.
Cytidine-5'-diphosphate has a distinct molecular structure characterized by:
The structural arrangement allows for hydrogen bonding interactions that are critical for its biological functions, particularly in enzyme-substrate interactions within metabolic pathways .
Cytidine-5'-diphosphate participates in various chemical reactions:
These reactions underscore its role as a key intermediate in nucleotide metabolism and lipid biosynthesis.
The mechanism of action for cytidine-5'-diphosphate primarily revolves around its role as a substrate in enzymatic reactions:
The biochemical pathways involving cytidine-5'-diphosphate illustrate its significance in maintaining cellular functions and integrity.
Cytidine-5'-diphosphate exhibits several notable physical and chemical properties:
These properties are critical for its functionality in biological systems where it must remain soluble and reactive under various conditions.
Cytidine-5'-diphosphate has numerous scientific applications:
The diverse applications underscore its importance not only in fundamental biology but also in applied sciences such as pharmacology and biotechnology .
Cytidine-5'-diphosphate (CDP) is a pyrimidine ribonucleoside diphosphate with the chemical formula C~9~H~15~N~3~O~11~P~2~ and a molecular weight of 403.18 g/mol (free acid form) [4] [8]. The molecule consists of three subunits: (1) a cytosine base (4-aminopyrimidin-2-one), (2) a β-D-ribofuranose sugar, and (3) a diphosphate group (pyrophosphate) attached to the 5' carbon of the ribose ring. The cytosine base connects to the ribose via a β-N~1~-glycosidic bond, adopting the anti conformation relative to the sugar [2] [8].
The ribose moiety exhibits specific stereochemical features: the 2' and 3' hydroxyl groups occupy cis positions relative to the furanose ring, creating a structural environment distinct from 2'-deoxyribonucleotides. The diphosphate group (-P~2~O~7~^3-^) attaches to the 5' position through a phosphoester bond, with the two phosphate groups linked by a high-energy phosphoanhydride bond [2]. X-ray crystallography studies confirm that CDP adopts a folded conformation in solid states due to intramolecular interactions between the cytosine base and the diphosphate group [8]. The systematic IUPAC name is [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl trihydrogen diphosphate, highlighting its four chiral centers (C1', C2', C3', C4') with ribo-configuration [2].
Table 1: Atomic Coordinates and Stereochemical Assignments
Atom | Position | Stereochemistry |
---|---|---|
Glycosidic bond | N1-C1' | β-configuration |
Ribose C1' | Anomeric carbon | R configuration |
Ribose C2' | Hydroxyl carrier | S configuration |
Ribose C3' | Hydroxyl carrier | R configuration |
Ribose C4' | Phosphate linker | R configuration |
Phosphates | O-P-O-P | Anhydride linkage |
CDP is highly soluble in water (250 mg/mL, ~532.91 mM) but insoluble in nonpolar solvents like DMSO [6] [7]. Its disodium and trisodium salts (CAS 54394-90-0 and 34393-59-4) enhance aqueous solubility due to ionic hydration, with trisodium salt solutions achieving concentrations up to 100 mg/mL (213.17 mM) in phosphate-buffered saline [6] [7]. The free acid form exhibits pH-dependent stability: optimal stability occurs near neutral pH (pH 7.0–7.5), while acidic conditions (pH < 3) promote glycosidic bond hydrolysis, and alkaline environments (pH > 9) facilitate phosphate ester degradation [5] [6].
CDP requires storage at -20°C under inert gas (e.g., nitrogen) to prevent hydrolytic degradation, with aqueous solutions maintaining integrity for approximately one month at -20°C and six months at -80°C [5] [6]. Reactivity centers on its phosphoanhydride bonds, which undergo nucleophilic attack by alcohols, amines, or thiols in enzyme-catalyzed reactions. For example:
UV-Vis Spectroscopy: CDP exhibits a characteristic absorption maximum at 271 nm (ε = 8.9 L·mmol⁻¹·cm⁻¹) in Tris-HCl buffer (pH 7.0), attributable to the conjugated cytosine ring system. This peak shifts hypsochromically under acidic conditions (λ~max~ ≈ 267 nm) and bathochromically in alkaline media (λ~max~ ≈ 282 nm) due to protonation/deprotonation of the N~3~ position [5] [8].
NMR Spectroscopy: ¹H and ³¹P NMR provide detailed structural fingerprints:
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion [M-H]⁻ at m/z 402.02 (calculated for C~9~H~14~N~3~O~11~P~2~: 402.01), with characteristic fragment ions at m/z 321 (loss of HPO~3~), 159 (ribose-diphosphate), and 96 (HP~2~O~6~⁻) [4] [8].
Table 2: Spectroscopic Signatures of CDP
Technique | Key Parameters | Structural Assignment |
---|---|---|
UV-Vis | λ~max~ = 271 nm (pH 7.0) | Cytosine π→π* transition |
¹H NMR | δ 7.90 ppm (H6) | Cytosine C6 proton |
δ 5.95 ppm (H5) | Cytosine C5 proton | |
³¹P NMR | δ -10 to -11 ppm (Pα) | Phosphate near ribose |
δ -5 to -6 ppm (Pβ) | Terminal phosphate | |
HR-MS | m/z 402.02 [M-H]⁻ | Molecular ion |
CDP shares core structural features with other cytidine nucleotides but differs critically in phosphorylation state and biological functions:
CDP vs. CDP-Choline: CDP-choline (cytidine diphosphocholine) features a phosphodiester bond between CDP's β-phosphate and choline. This structural modification transforms its function: while CDP acts as an energy carrier or phospholipid precursor, CDP-choline serves as a choline donor in phosphatidylcholine synthesis. The choline moiety enhances membrane permeability and enables blood-brain barrier penetration—properties absent in CDP [3] [7].
CDP vs. CDP-Glycerol: In CDP-glycerol (C~9~H~15~N~3~O~12~P~2~), glycerol links via a phosphoester bond to CDP's terminal phosphate. This derivative functions as a teichoic acid precursor in Bacillus subtilis and Staphylococcus aureus, where CDP-glycerol donates glycerol phosphate units for cell wall polymer assembly. The sn-glycerol-3-phosphate group introduces stereospecific binding sites absent in CDP [2].
CDP vs. CDP-Diacylglycerol: CDP-diacylglycerol (C~9~H~15~N~3~O~11~P~2~ + acyl chains) contains 1,2-diacyl-sn-glycerol esterified to the α-phosphate. This liponucleotide is an essential intermediate in bacterial and eukaryotic phospholipid biosynthesis (e.g., phosphatidylinositol, phosphatidylserine). The hydrophobic diacylglycerol moiety enables membrane association, contrasting with CDP's water-soluble nature. Enzymes like CDP-diacylglycerol hydrolase specifically recognize this lipid-modified structure [3] [9].
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